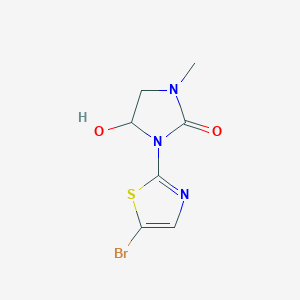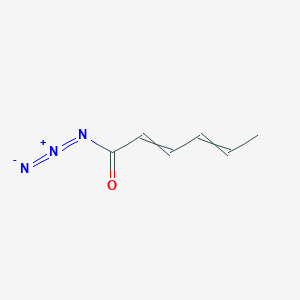
Imidodiphosphorous chloride tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodiphosphorous chloride tribromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is part of the broader class of phosphorus halides, which are known for their reactivity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Imidodiphosphorous chloride tribromide can be synthesized through the reaction of phosphorus tribromide with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction mechanism involves the substitution of bromine atoms with chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Imidodiphosphorous chloride tribromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: This compound can participate in substitution reactions where the halide atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, phosphorus tribromide, and various reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various phosphorus-containing compounds with different oxidation states and functional groups .
Applications De Recherche Scientifique
Imidodiphosphorous chloride tribromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of imidodiphosphorous chloride tribromide involves its reactivity with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other halides and organic molecules, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorus tribromide: Similar in structure but lacks the chlorine atoms present in imidodiphosphorous chloride tribromide.
Thionyl chloride: Another phosphorus halide with different reactivity and applications.
Phosphorus trichloride: Contains only chlorine atoms and is used in different types of chemical reactions
Uniqueness
This compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other phosphorus halides. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
65392-92-9 |
|---|---|
Formule moléculaire |
Br3ClHNP2 |
Poids moléculaire |
352.13 g/mol |
InChI |
InChI=1S/Br3ClHNP2/c1-6(2)5-7(3)4/h5H |
Clé InChI |
OCPMASYBGTVXBR-UHFFFAOYSA-N |
SMILES canonique |
N(P(Cl)Br)P(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)


![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)







![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
